molecular formula C10H12FN3O B12276131 1-(4-Amino-2-fluorophenyl)-3-methylimidazolidin-2-one

1-(4-Amino-2-fluorophenyl)-3-methylimidazolidin-2-one

Cat. No.: B12276131
M. Wt: 209.22 g/mol
InChI Key: JJGWCVJNFRWASN-UHFFFAOYSA-N
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Description

1-(4-Amino-2-fluorophenyl)-3-methylimidazolidin-2-one is a chemical compound with a unique structure that includes an imidazolidinone ring substituted with an amino and fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-2-fluorophenyl)-3-methylimidazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-2-fluorobenzaldehyde with methylamine and a suitable isocyanate to form the imidazolidinone ring . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-2-fluorophenyl)-3-methylimidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The fluorophenyl group can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Fluorophenyl derivatives with reduced functional groups.

    Substitution: Alkylated or acylated derivatives of the compound.

Scientific Research Applications

1-(4-Amino-2-fluorophenyl)-3-methylimidazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-fluorophenyl)-3-methylimidazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Amino-2-fluorophenyl)-3-methylimidazolidin-2-one is unique due to its specific substitution pattern and the presence of both an amino and fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12FN3O

Molecular Weight

209.22 g/mol

IUPAC Name

1-(4-amino-2-fluorophenyl)-3-methylimidazolidin-2-one

InChI

InChI=1S/C10H12FN3O/c1-13-4-5-14(10(13)15)9-3-2-7(12)6-8(9)11/h2-3,6H,4-5,12H2,1H3

InChI Key

JJGWCVJNFRWASN-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(C1=O)C2=C(C=C(C=C2)N)F

Origin of Product

United States

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